![B1192473 CCT3833](/img/no-structure.png)
CCT3833
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Mutant KRAS-Driven Cancers
CCT3833 has shown significant promise in the treatment of KRAS-mutant cancers, including pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. KRAS mutations, prevalent in these cancers, have limited therapeutic options. CCT3833, a dual inhibitor of RAF and SRC kinases, has been effective in inhibiting the growth of KRAS-mutant tumors both in vitro and in vivo. Its preclinical efficacy and tolerability in mouse models have led to its evaluation in a Phase I clinical trial. A notable case involved prolonging progression-free survival in a patient with KRAS-mutant spindle cell sarcoma who had limited treatment options (Saturno et al., 2020).
Impact on KRAS-Mutant Cancer Models
Further research has demonstrated CCT3833's efficacy in various KRAS-driven cancer models. Its dual inhibition mechanism targets both RAF and SRC, crucial for tumor growth in these cancers. This approach has been effective in treating KRAS-mutant pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer in mouse models. CCT3833's clinical trials have also included cases of BRAF mutant and BRAF inhibitor-resistant melanomas, showing its potential broad application in cancer treatment (Saturno et al., 2016).
Propiedades
Nombre IUPAC |
Unknown |
---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.